Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design
Introduction: The Strategic Importance of Saturated Heterocycles in Drug Design
For Immediate Release
This technical guide provides a comprehensive overview of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, a crucial building block in medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and its strategic application in the design of novel therapeutics.
The incorporation of saturated heterocyclic moieties, such as the tetrahydropyran (THP) ring system, is a well-established strategy in modern drug discovery. The THP motif is often employed to modulate the physicochemical properties of a lead compound, enhancing critical parameters like aqueous solubility, metabolic stability, and cell permeability. The subject of this guide, 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine, is a prime example of a bifunctional linker that leverages the advantageous properties of the THP ring while providing a reactive primary amine for further chemical elaboration. Its utility is underscored by its application in the synthesis of a variety of biologically active agents.
Nomenclature and Identification
A clear and unambiguous identification of chemical entities is paramount for reproducible research. 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine is known by several synonyms, and its unique Chemical Abstracts Service (CAS) number ensures its precise identification.
| Identifier | Value | Source |
| Systematic Name | 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine | IUPAC |
| CAS Number | 1250643-50-5 | Chemical Abstracts Service |
| Alternative Name | 1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]- | Chemnet |
| Molecular Formula | C9H19NO2 | ChemicalBook |
| InChI | InChI=1S/C9H19NO2/c10-7-2-1-8-12-9-3-5-11-6-4-9/h9H,1-8,10H2 | ChemSpider |
| SMILES | NCCCC(OCC1CCOCC1) | ChemSpider |
Physicochemical Properties: A Data-Driven Overview
The utility of a chemical building block is largely dictated by its physical and chemical properties. The following table summarizes the key physicochemical parameters of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine.
| Property | Value | Source |
| Molecular Weight | 173.25 g/mol | ChemicalBook, Chemnet |
| Boiling Point (Predicted) | 259.5 ± 30.0 °C | ChemicalBook |
| Density (Predicted) | 0.98 ± 0.1 g/cm³ | ChemicalBook |
| Appearance | Colorless liquid | Santa Cruz Biotechnology |
These properties highlight the compound's suitability for a range of synthetic transformations, typically conducted in the liquid phase.
Synthesis Protocol: A Reproducible and Scalable Approach
The synthesis of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine is a well-documented two-step process that is both efficient and amenable to scale-up.[1] The procedure leverages readily available starting materials and employs robust chemical transformations.
Experimental Protocol
Step 1: Synthesis of 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile
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Reaction Setup: To a solution of 4-hydroxytetrahydropyran in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Alkylation: After the initial effervescence ceases, add 4-bromobutyronitrile dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved by column chromatography.
Step 2: Reduction of 4-(Tetrahydro-2H-pyran-4-yloxy)butanenitrile to 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine
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Reaction Setup: Dissolve the nitrile intermediate from Step 1 in a solution of methanol saturated with ammonia.
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Catalytic Hydrogenation: Add Raney nickel as the catalyst and subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
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Reaction Progression: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
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Workup and Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the desired product, 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine. The product is often of sufficient purity for use in subsequent steps without further purification.
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target amine.
Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors
The true value of 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine lies in its role as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its incorporation has been instrumental in the development of potent and selective inhibitors for various therapeutic targets.
Case Study: Lck Inhibitors for Inflammatory Diseases
In the quest for novel treatments for autoimmune and inflammatory diseases, the lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a promising target. Researchers have successfully utilized 4-(tetrahydro-2H-pyran-4-yloxy)butan-1-amine in the synthesis of a series of pyrimidine-based Lck inhibitors. The THP-butoxy side chain was found to be optimal for achieving high potency and selectivity. The rationale behind incorporating this moiety lies in its ability to form favorable interactions within the kinase active site while simultaneously improving the overall pharmacokinetic profile of the inhibitors.
Case Study: CXCR2 Receptor Antagonists
The C-X-C chemokine receptor 2 (CXCR2) is another important target in inflammatory diseases. The development of small-molecule antagonists for this receptor has been an area of intense research. The title compound has been employed as a crucial building block in the synthesis of pyrimidine-based CXCR2 receptor antagonists with enhanced metabolic stability. The THP ether linkage is less susceptible to metabolic cleavage compared to other functional groups, leading to an improved in vivo half-life.
Case Study: DDR1/2 and VEGFR2 Dual Inhibitors in Oncology
In the field of oncology, the discoidin domain receptors (DDR1 and DDR2) and vascular endothelial growth factor receptor 2 (VEGFR2) are key targets for inhibiting tumor growth and angiogenesis. Dual inhibitors of these kinases represent an attractive therapeutic strategy. 4-(Tetrahydro-2H-pyran-4-yloxy)butan-1-amine has been instrumental in the fragment-based discovery of potent and selective DDR1/2 inhibitors and in the development of pyrimidine-based dual DDR1/VEGFR2 inhibitors. The THP-butoxy group often occupies a specific pocket in the kinase domain, contributing to the high affinity and selectivity of the final compounds.
Logical Relationship of Application
